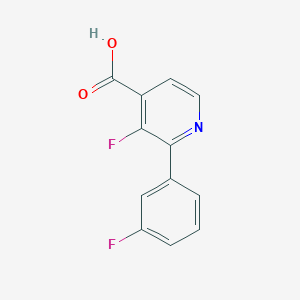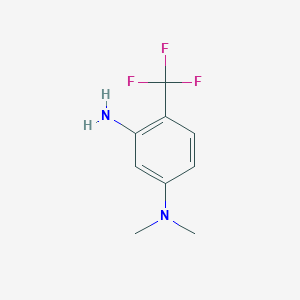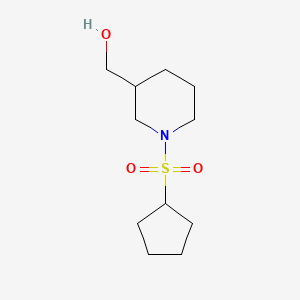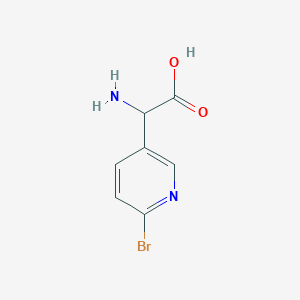
3-Fluoro-2-(3-fluorophenyl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-(3-fluorophenyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid This compound is characterized by the presence of two fluorine atoms, one on the phenyl ring and the other on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(3-fluorophenyl)isonicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloro-3-nitropyridine, followed by a fluorination reaction using tetrabutylammonium fluoride in acetonitrile. The resulting 2-trifluoromethyl-3-fluoropyridine undergoes hydrogen extraction under the action of a lithium reagent, and dried carbon dioxide gas is introduced to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-2-(3-fluorophenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
3-Fluoro-2-(3-fluorophenyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s fluorinated structure makes it a valuable probe in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-tuberculosis drugs.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-(3-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The fluorine atoms enhance the compound’s binding affinity and selectivity for these targets, making it a potent inhibitor .
Comparaison Avec Des Composés Similaires
Isonicotinic Acid: A non-fluorinated analog with similar structural features but different chemical properties.
3-Fluoro-2-(trifluoromethyl)isonicotinic Acid: Another fluorinated derivative with a trifluoromethyl group instead of a phenyl group.
Uniqueness: 3-Fluoro-2-(3-fluorophenyl)isonicotinic acid is unique due to the presence of two fluorine atoms on different rings, which imparts distinct chemical and biological properties. This dual fluorination enhances its stability and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H7F2NO2 |
|---|---|
Poids moléculaire |
235.19 g/mol |
Nom IUPAC |
3-fluoro-2-(3-fluorophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H7F2NO2/c13-8-3-1-2-7(6-8)11-10(14)9(12(16)17)4-5-15-11/h1-6H,(H,16,17) |
Clé InChI |
PBRRSFPDVQAZTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=NC=CC(=C2F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone](/img/structure/B12077174.png)



![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)
![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)
![N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12077217.png)


![1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)

![[2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12077240.png)


